molecular formula C8H13BrO4 B2606181 methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate CAS No. 133149-09-4

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

Cat. No.: B2606181
CAS No.: 133149-09-4
M. Wt: 253.092
InChI Key: BVSBOVWTJOHGIM-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, esters can undergo reactions like hydrolysis, reduction, and Grignard reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is involved in uncommon transformations under treatment with bases, yielding various products depending on the base applied, illustrating its reactivity and potential as a precursor for diverse synthetic routes (Ivanova et al., 2006). This compound has also been employed in the synthesis of syn-stereodiad building blocks for polyketides, which are essential for the formal synthesis of arenamides with antitumor activity (Shklyaruck, 2015).

Catalysis and Enantioselective Synthesis

In catalysis, derivatives of this compound have been used as ligands in allylic alkylation, achieving enantioselectivities up to 89% for the creation of new stereogenic centers (Mikhael et al., 2006). This application underscores its significance in asymmetric synthesis, contributing to the development of chiral molecules.

Biodiesel Fuel Additives

Research has explored the use of derivatives from glycerin, such as acetal compounds related to this compound, as biodiesel fuel additives. These compounds have been shown to improve biodiesel viscosity while meeting European and American standards for diesel and biodiesel fuels, offering a sustainable solution to the glycerin byproduct issue in biodiesel production (García et al., 2008).

Fluorescence and Nanotechnology

In the field of nanotechnology, certain derivatives have been used to initiate Suzuki-Miyaura chain growth polymerization for the creation of nanoparticles with bright fluorescence emission. These nanoparticles can be tuned for emission in specific wavelengths, demonstrating potential applications in bioimaging and sensing (Fischer et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on its development as a pharmaceutical drug .

Properties

IUPAC Name

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSBOVWTJOHGIM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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